Terbutaline sulfate Terbutaline sulfate A selective beta-2 adrenergic agonist used as a bronchodilator and tocolytic.
Brand Name: Vulcanchem
CAS No.: 23031-32-5
VCID: VC0003977
InChI: InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
SMILES: CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
Molecular Formula: C12H21NO7S
Molecular Weight: 323.36 g/mol

Terbutaline sulfate

CAS No.: 23031-32-5

Cat. No.: VC0003977

Molecular Formula: C12H21NO7S

Molecular Weight: 323.36 g/mol

* For research use only. Not for human or veterinary use.

Terbutaline sulfate - 23031-32-5

CAS No. 23031-32-5
Molecular Formula C12H21NO7S
Molecular Weight 323.36 g/mol
IUPAC Name 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid
Standard InChI InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
Standard InChI Key MUPQZWGSBCWCAV-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Chemical Identity and Structural Characteristics

Molecular Architecture

Terbutaline sulfate (C12H19NO312H2SO4\text{C}_{12}\text{H}_{19}\text{NO}_{3} \cdot \frac{1}{2}\text{H}_{2}\text{SO}_{4}) derives from the parent compound terbutaline, featuring a benzene ring substituted with hydroxyl groups at positions 3 and 5, linked to an ethanolamine side chain with a tert-butyl group . The sulfate salt formation enhances water solubility (28.5 mg/mL at 25°C) compared to the free base, facilitating pharmaceutical formulation . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the sulfate ion and protonated amine groups, contributing to its stability .

Synthetic Pathways

The manufacturing process involves multi-step organic synthesis:

  • Alkylation of 3,5-dibenzyloxy-α-bromoacetophenone with benzyl-tert-butylamine

  • Catalytic hydrogenation using palladium-on-carbon to remove benzyl protecting groups

  • Acid-base titration to precipitate the final sulfate salt

Critical quality control parameters include:

  • Melting point: 246–248°C

  • Optical rotation: [α]D25=12[\alpha]^{25}_D = -12^\circ (c = 2% in water)

  • UV absorption maxima: 276 nm (ε = 3400 L·mol⁻¹·cm⁻¹)

Pharmacological Profile

Mechanism of Action

Terbutaline sulfate selectively activates β2-adrenergic receptors (β2-AR) in bronchial smooth muscle through a cAMP-dependent pathway :

β2-AR activationadenylyl cyclasecAMPintracellular Ca2+smooth muscle relaxation\text{β2-AR activation} \rightarrow \uparrow \text{adenylyl cyclase} \rightarrow \uparrow \text{cAMP} \rightarrow \downarrow \text{intracellular Ca}^{2+} \rightarrow \text{smooth muscle relaxation}

The drug shows 3× greater β2-selectivity than its predecessor metaproterenol, with minimal β1-activity at therapeutic doses .

Pharmacokinetic Parameters

Table 1 summarizes key absorption and distribution properties across dosage forms :

ParameterSubcutaneous (0.5 mg)Oral Tablet (5 mg)Oral Solution (5 mg)
Cₘₐₓ (ng/mL)9.6 ± 2.18.3 ± 3.98.6 ± 3.6
Tₘₐₓ (hr)0.52.01.5
AUC (h·ng/mL)29.4 ± 14.254.6 ± 26.853.1 ± 23.5
Bioavailability100%14–15%14–15%

The drug distributes widely (Vd = 1.6 L/kg) with minimal protein binding (<25%). Metabolism occurs primarily via sulfation (65%) and glucuronidation (35%), followed by renal excretion (90% parenteral, 40% oral doses) .

Clinical Applications and Formulation Advances

Respiratory Therapeutics

Approved indications include:

  • Acute asthma exacerbations (SC: 0.25 mg q15min × 3 doses)

  • COPD maintenance (INH: 0.5 mg t.i.d.)

  • Preterm labor suppression (off-label IV: 2.5–10 μg/min)

A recent innovation in drug delivery appears in fast-dissolving mouth tablets (FMDT) developed using superdisintegrants like crospovidone. Table 2 compares dissolution profiles of optimized formulations :

FormulationDisintegrantDrug Release (% at 3 min)T₉₀ (min)
SD3Crospovidone91.69 ± 1.426.2
SD1CCS79.67 ± 2.819.8
SD4SSG79.26 ± 2.2610.1

The crospovidone-based SD3 formulation achieved 96.81% release by 9 minutes, outperforming cross-linked sodium starch glycolate (SSG) and carmellose calcium (CCS) variants .

Regulatory and Quality Considerations

Compendial Standards

  • USP-NF: ≥98.0% purity by non-aqueous titration

  • BP: Identification via IR spectroscopy (ν 1050 cm⁻¹ S=O stretch)

  • Impurity profiling: ≤0.5% any individual unknown

Stability Data

Accelerated stability testing (40°C/75% RH) shows:

  • Tablet potency: 97.3% at 6 months

  • Dissolution profile variation: <5% from initial

  • Degradation products: <0.2% over 24 months

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator